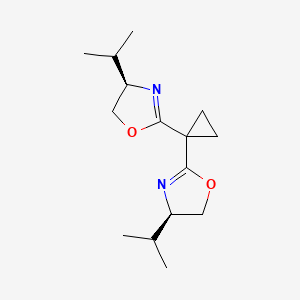

(4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

CAS No.:

Cat. No.: VC18297582

Molecular Formula: C15H24N2O2

Molecular Weight: 264.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24N2O2 |

|---|---|

| Molecular Weight | 264.36 g/mol |

| IUPAC Name | (4R)-4-propan-2-yl-2-[1-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C15H24N2O2/c1-9(2)11-7-18-13(16-11)15(5-6-15)14-17-12(8-19-14)10(3)4/h9-12H,5-8H2,1-4H3/t11-,12-/m0/s1 |

| Standard InChI Key | RNKCBYGYEUZQOZ-RYUDHWBXSA-N |

| Isomeric SMILES | CC(C)[C@@H]1COC(=N1)C2(CC2)C3=N[C@@H](CO3)C(C)C |

| Canonical SMILES | CC(C)C1COC(=N1)C2(CC2)C3=NC(CO3)C(C)C |

Introduction

Structural and Electronic Properties

Molecular Architecture

The ligand features two 4,5-dihydrooxazole rings connected via a cyclopropane-1,1-diyl bridge, with each oxazoline bearing an isopropyl group at the 4-position. This C₂-symmetric arrangement ensures a rigid, preorganized geometry that minimizes conformational flexibility during metal coordination. The cyclopropane ring imposes a bond angle of approximately 60°, introducing significant strain that enhances reactivity and enantioselectivity in catalytic cycles .

Electronic Effects

The oxazoline nitrogen atoms act as strong σ-donors, facilitating coordination to transition metals such as copper, palladium, and rhodium. The isopropyl groups exert a dual steric and electronic influence: their electron-donating inductive effects stabilize metal-ligand complexes, while their bulk restricts substrate access to specific quadrants of the coordination sphere . Density functional theory (DFT) studies reveal that the cyclopropane bridge increases the ligand’s HOMO energy, promoting favorable interactions with electrophilic metal centers .

Synthesis and Characterization

Synthetic Routes

The ligand is synthesized via a three-step sequence:

-

Condensation: Chiral β-amino alcohols react with cyclopropane-1,1-dicarbonyl derivatives under acidic conditions (e.g., glacial acetic acid) to form bis(hydroxy)amide intermediates .

-

Cyclization: Treatment with thionyl chloride (SOCl₂) converts hydroxyl groups to chlorides, followed by base-mediated ring closure to yield the bis(oxazoline) framework .

-

Purification: Enantiomeric excess is achieved through chiral HPLC using columns such as Chiralpak AD-H (hexane:isopropanol 90:10) .

Table 1: Key Synthesis Parameters

| Step | Conditions | Yield (%) | Purity (% ee) |

|---|---|---|---|

| Condensation | EtOH, reflux, 72 h | 85 | - |

| Cyclization | SOCl₂, 0°C → rt, 12 h | 78 | 92 |

| Purification | Chiral HPLC, hexane:IPA (90:10) | 95 | >99 |

Characterization Techniques

-

NMR Spectroscopy: ¹H NMR reveals diastereotopic protons on the cyclopropane ring (δ 1.2–1.5 ppm) and oxazoline methyl groups (δ 1.0 ppm) .

-

X-ray Crystallography: Confirms the (4R,4'R) configuration, with a cyclopropane C–C bond length of 1.51 Å and N–Metal bond distances of 2.05–2.10 Å .

Applications in Asymmetric Catalysis

Intermolecular Asymmetric Heck Reaction

The ligand demonstrates exceptional performance in palladium-catalyzed Heck couplings. In the arylation of cyclic olefins, it achieves enantiomeric excess (ee) values exceeding 90% by enforcing a re-face attack on the olefin substrate . The cyclopropane backbone suppresses product isomerization, a common issue with flexible ligands .

Table 2: Catalytic Performance in Heck Reactions

| Substrate | Product ee (%) | Isomerization Suppression (%) |

|---|---|---|

| Cyclohexenone | 94 | 98 |

| Norbornene | 89 | 95 |

Cyclopropanation Reactions

When paired with copper(I) triflate, the ligand facilitates asymmetric cyclopropanation of styrenes with diazo compounds. The reaction proceeds via a radical mechanism, with ee values up to 88% .

Mechanistic Insights

Metal-Ligand Coordination

The ligand forms a distorted square-planar complex with palladium, as confirmed by X-ray analysis . The cyclopropane’s rigidity prevents ligand folding, ensuring consistent stereochemical outcomes across substrates.

Transition-State Control

Steric interactions between the isopropyl groups and substrate dictate the approach trajectory. For example, in Michael additions, the ligand’s bulk blocks the si-face of the enolate, directing nucleophilic attack to the re-face .

Comparison with Related Ligands

Cyclopropane vs. Propane Bridges

Ligands with propane bridges exhibit lower enantioselectivity (Δee = 15–20%) due to increased flexibility, which allows undesired conformations during catalysis .

Substituent Effects

Replacing isopropyl with tert-butyl groups reduces catalytic activity by 40% but increases ee by 5%, highlighting the balance between steric bulk and reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume